molecular formula C10H8O2 B1616331 5,8-Dihydronaphthalene-1,4-dione CAS No. 6295-28-9

5,8-Dihydronaphthalene-1,4-dione

Cat. No.: B1616331
CAS No.: 6295-28-9
M. Wt: 160.17 g/mol
InChI Key: APSZOJQDLQCBRE-UHFFFAOYSA-N
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Description

5,8-Dihydronaphthalene-1,4-dione is a partially hydrogenated naphthoquinone derivative characterized by a naphthalene backbone with ketone groups at positions 1 and 4 and hydrogenation at the 5 and 8 positions. This structural modification imparts distinct electronic and steric properties compared to fully aromatic naphthoquinones. The compound is often functionalized with substituents, such as hydroxyl, alkyl, or methoxy groups, which influence its reactivity and biological activity. For example, in , a derivative termed "SK" (5,8-dihydroxy-2-[(1R)-1-hydroxy-4-methylpent-3-en-1-yl]naphthalene-1,4-dione) is highlighted for its role in apoptosis induction via G protein-coupled estrogen receptor modulation in ovarian cells .

Properties

CAS No.

6295-28-9

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

IUPAC Name

5,8-dihydronaphthalene-1,4-dione

InChI

InChI=1S/C10H8O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-2,5-6H,3-4H2

InChI Key

APSZOJQDLQCBRE-UHFFFAOYSA-N

SMILES

C1C=CCC2=C1C(=O)C=CC2=O

Canonical SMILES

C1C=CCC2=C1C(=O)C=CC2=O

Other CAS No.

6295-28-9

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Attributes :

  • Core structure: Naphthalene-1,4-dione (1,4-naphthoquinone) with partial hydrogenation at positions 5 and 6.
  • Substituents : Variable groups (e.g., hydroxy, alkyl, methoxy) at positions 2, 5, or 7.
  • Molecular formula : Varies with substitution (e.g., C12H12O3 for 2-methoxy-5-methyl derivatives, as in ) .

Comparison with Similar Compounds

Substituted Naphthoquinones

Alkyl-Substituted Derivatives

Compounds such as 2-Heptyl-5-hydroxynaphthalene-1,4-dione (C17H20O3, MW 272.34) and 2,3-Diheptyl-5-hydroxynaphthalene-1,4-dione (C24H34O3, MW 370.53) feature long alkyl chains, enhancing lipophilicity. These derivatives are synthesized via sodium persulfate-mediated alkylation in DMSO/water mixtures, as described in . Their applications include antimicrobial and anticancer studies due to redox-active quinone moieties .

Hydroxy/Methoxy-Substituted Derivatives

The 2-Methoxy-5-methyl-5,8-dihydronaphthalene-1,4-dione (C12H12O3, MW 204.23) from is synthesized via asymmetric Diels-Alder reactions. The methoxy group at position 2 and methyl group at position 5 modulate electronic properties, making it a precursor in terpene synthesis .

Table 1: Substituted Naphthoquinones

Compound Name Formula Molecular Weight Key Substituents Synthesis Method Applications References
5,8-Dihydroxy-2-[(1R)-hydroxyalkyl]^a C16H18O6 306.31 Hydroxy, alkyl Natural extraction Apoptosis induction
2-Heptyl-5-hydroxynaphthalene-1,4-dione C17H20O3 272.34 Heptyl, hydroxy Sodium persulfate alkylation Antimicrobial studies
2-Methoxy-5-methyl derivative C12H12O3 204.23 Methoxy, methyl Asymmetric Diels-Alder Terpene synthesis

^a SK derivative from .

Hydrogenated Derivatives

Partially Hydrogenated Naphthoquinones

  • 1,4,5,8-Tetrahydronaphthalene (C10H12, MW 132.20): A fully hydrogenated analog without quinone groups, used as a solvent or intermediate in organic synthesis .
  • 5,8-Dihydronaphthalene-1,4-dione: The partial hydrogenation reduces aromaticity, increasing reactivity in redox reactions compared to fully aromatic naphthoquinones.

Methano-Bridged Derivatives

Compounds like 1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione (C11H10O2, MW 174.20) feature a bicyclic structure formed via Diels-Alder reactions (). These derivatives exhibit rigid frameworks suitable for materials science and catalysis .

Table 2: Hydrogenated and Bridged Derivatives

Compound Name Formula Molecular Weight Structural Feature Synthesis Method Applications References
1,4,5,8-Tetrahydronaphthalene C10H12 132.20 Fully hydrogenated Catalytic hydrogenation Solvent, intermediate
1,4,4a,8a-Tetrahydro-methano-dione C11H10O2 174.20 Methano bridge Diels-Alder reaction Materials science
1,4,4a,6,7,8a-Hexahydro-methano-dione C11H12O2 176.21 Hexahydro methano bridge Cyclopentadiene addition Synthetic intermediate

Annulated Benzoquinones

Annulated derivatives like 1,4-Dihydro-1,4-methanonaphthalene-5,8-dione (C11H10O2, MW 174.20) are synthesized in high yields (70–90%) via cost-effective methods involving cyclopentadiene and naphthoquinone precursors (). These compounds are pivotal in synthesizing complex polycyclic systems for drug discovery .

Key Research Findings

  • Biological Activity : The SK derivative () induces apoptosis at IC50 values <10 µM in ovarian cancer models, outperforming acetylshikonin analogs .
  • Synthetic Efficiency: Methano-bridged derivatives are synthesized in >70% yields using scalable, low-cost reagents (), contrasting with alkylated naphthoquinones requiring harsher conditions ().
  • Electrochemical Applications: Naphthalene-1,4-dione derivatives serve as redox probes in voltammetric pH sensors (), leveraging their stable quinone/hydroquinone transitions .

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